![molecular formula C13H18N2O3S B2489741 N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)ethanesulfonamide CAS No. 941915-80-6](/img/structure/B2489741.png)
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)ethanesulfonamide
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Description
Synthesis Analysis
The synthesis of related quinoline derivatives involves various chemical strategies, including cyclization and acetylation reactions. A notable method involves the synthesis of quinoline compounds by reacting aminoquinolines with benzenesulfonyl chloride derivatives, indicating a potential pathway for synthesizing N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)ethanesulfonamide through amidation reactions (Chen Bin, 2015).
Scientific Research Applications
Biomedical Applications
Quinoline and quinazoline alkaloids have been the focus of extensive research due to their diverse bioactivities. These compounds have demonstrated a range of biological effects, including antitumor, antimalarial, antibacterial, antifungal, antiparasitic, and anti-inflammatory activities. Their potential as a basis for the development of new drugs is significant, with many molecules isolated from natural sources or synthesized showing promise in various therapeutic areas. The review by Xiao-fei Shang et al. (2018) surveys over 200 molecules from these classes, providing insights into their potential applications and the discovery of new therapeutic agents based on these structures (Shang et al., 2018).
Anticorrosive Materials
Quinoline derivatives have been explored for their effectiveness as anticorrosive materials. Their high electron density and the presence of polar substituents make them excellent candidates for forming stable chelating complexes with metal surfaces, suggesting their use in protecting metals against corrosion. This application is particularly relevant in industrial settings where metal preservation is critical. The comprehensive review by C. Verma et al. (2020) on the use of quinoline derivatives as corrosion inhibitors highlights the significance of these compounds in extending the life of metal-based structures (Verma et al., 2020).
Chemical Synthesis and Drug Design
Quinoline and its derivatives are pivotal in organic synthesis and drug design, serving as key scaffolds for constructing a wide array of biologically active compounds. Their versatility and the ease with which they can be modified make them ideal candidates for the development of new pharmaceuticals with enhanced efficacy and safety profiles. The pharmacological profile of quinoxalinone, for instance, demonstrates the broad therapeutic potential of quinoline derivatives, encompassing antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular activities. This underlines the importance of these compounds in the ongoing search for new therapeutic agents (Ramli et al., 2014).
properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-3-19(17,18)14-12-6-7-13-11(9-12)5-4-8-15(13)10(2)16/h6-7,9,14H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDFNBLBRMVZQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide |
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